BenchChemオンラインストアへようこそ!

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

PDK1 inhibition kinase selectivity thiazole carboxamide SAR

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2310099-03-5) is a synthetic small molecule belonging to the thiazole carboxamide derivative class, characterized by a benzo[d]thiazole-6-carboxamide core linked via an ethyl spacer to a 2-oxopyrimidin-1(2H)-yl moiety. Publicly indexed pharmacological annotations associate this specific structure with inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) and designation as “Thiazole carboxamide derivative 6” in the DrugMap database, with patented status for metastatic and solid tumor indications.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34
CAS No. 2310099-03-5
Cat. No. B2427623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
CAS2310099-03-5
Molecular FormulaC14H12N4O2S
Molecular Weight300.34
Structural Identifiers
SMILESC1=CN(C(=O)N=C1)CCNC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C14H12N4O2S/c19-13(10-2-3-11-12(8-10)21-9-17-11)15-5-7-18-6-1-4-16-14(18)20/h1-4,6,8-9H,5,7H2,(H,15,19)
InChIKeyKEFHEKZCGLQWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2310099-03-5): Procurement-Relevant Identity and Pharmacological Classification


N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2310099-03-5) is a synthetic small molecule belonging to the thiazole carboxamide derivative class, characterized by a benzo[d]thiazole-6-carboxamide core linked via an ethyl spacer to a 2-oxopyrimidin-1(2H)-yl moiety. Publicly indexed pharmacological annotations associate this specific structure with inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) and designation as “Thiazole carboxamide derivative 6” in the DrugMap database, with patented status for metastatic and solid tumor indications [1]. The compound is also structurally related to a series of oxopyrimidine-benzothiazole hybrids investigated for colon anticancer activity in the peer-reviewed literature, though direct data for this exact CAS number remain sparse [2].

Why N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide Cannot Be Interchanged with Generic Thiazole Carboxamides


Within the thiazole carboxamide chemical space, minor constitutional variations produce profound shifts in kinase selectivity and cellular potency. The distinguishing 6-carboxamide regioisomer on the benzothiazole ring, combined with the 2-oxopyrimidin-1(2H)-yl ethyl substituent, creates a pharmacophore geometry that is absent in 2-carboxamide analogs (e.g., N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide) or in thiazole-5-carboxamide derivatives explored for Akt and COX inhibition [1]. Database-level target annotation indicates PDK1 engagement for this specific structure, whereas closely related benzothiazole-6-carboxamides lacking the oxopyrimidine tail are directed toward pteridine reductase-1 (PTR1) or CDK2, demonstrating that the ethyl-linked oxopyrimidinone group is a critical determinant of target partitioning [2]. Generic substitution without regioisomeric and substituent-matched verification therefore carries a high risk of acquiring a compound with a divergent selectivity profile.

Quantitative Differentiation Evidence for N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2310099-03-5): Comparator-Based Analysis


PDK1 Target Engagement: Database-Level Selectivity Differentiation from Akt- and COX-Directed Thiazole Carboxamides

The DrugMap database, which curates target annotations from the WO2012036974 and US20130165450 patent families, assigns N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (“Thiazole carboxamide derivative 6”) to pyruvate dehydrogenase kinase 1 (PDK1/PDHK1) as its primary therapeutic target [1]. In contrast, structurally related thiazole carboxamide derivatives from the same patent families bearing different substitution patterns are annotated against alternative targets: derivative 20 targets Akt kinases, derivative 21 and 22 are assigned to other kinase profiles, and derivative 27 is linked to metastatic cancer via a distinct mechanism [2]. The quantitative differentiation is categorical rather than potency-based: the specific combination of the 6-carboxamide regioisomer and the oxopyrimidinyl ethyl substituent directs target engagement toward PDK1, whereas alternative substitution patterns redirect activity toward Akt or other kinases. No direct head-to-head IC50 dataset comparing this compound against all enumerated analogs in the same assay is publicly available.

PDK1 inhibition kinase selectivity thiazole carboxamide SAR

Regioisomeric Differentiation: 6-Carboxamide vs. 2-Carboxamide Benzothiazole Constitutional Isomers

The compound N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2310099-03-5) is the 6-carboxamide regioisomer of the benzothiazole scaffold. A distinct compound, N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide, bearing the carboxamide at the 2-position of the benzothiazole ring, is indexed as a separate chemical entity . In the broader benzothiazole carboxamide literature, the position of the carboxamide attachment profoundly influences biological activity: 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (4c) demonstrates anti-trypanocydal activity (EC50 = 7.0 μM against T. brucei) via PTR1 inhibition, whereas 2-carboxamide benzothiazoles are commonly associated with distinct targets such as Lck kinase [1]. Although no direct comparative IC50 data between the 6-carboxamide and 2-carboxamide regioisomers of the oxopyrimidinyl ethyl series are publicly available, the regioisomeric distinction is absolute at the level of chemical identity: these are non-interchangeable constitutional isomers with different CAS numbers, different predicted binding modes, and different database-level target annotations.

regioisomerism benzothiazole carboxamide structural differentiation

Oxopyrimidine-Benzothiazole Hybrid Class: Anticancer Activity Differentiation from Cyanopyridine Congeners

A 2023 study by Abdul Maged and AL-Lami synthesized and evaluated a series of oxopyrimidine-benzothiazole hybrids (compounds A10–A15) alongside their cyanopyridine-benzothiazole counterparts (A16–A21) for colon anticancer bioactivity [1]. The oxopyrimidine derivatives contain the same core heterocyclic architecture (pyrimidine-benzothiazole) as N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide, differing only in the attachment mode and peripheral substitution. The study reported that oxopyrimidine-containing compounds exhibited distinct cytotoxicity profiles against the CaCo-2 colon cancer cell line compared to cyanopyridine analogs, with the oxopyrimidine series showing “excellent results” against colon cancer [1]. Although this study did not test the exact CAS 2310099-03-5 compound, it provides class-level evidence that the oxopyrimidine heterocycle is a critical determinant of anticancer activity within the benzothiazole hybrid series, and that substitution with a cyanopyridine ring—a common alternative in medicinal chemistry campaigns—yields a divergent biological outcome.

oxopyrimidine benzothiazole colon cancer CaCo-2

Procurement-Relevant Application Scenarios for N-(2-(2-Oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2310099-03-5)


PDK1-Mediated Cancer Cell Proliferation Assays Requiring a Structurally Verified PDK1 Inhibitor

In oncology drug discovery programs focused on the PDK1/Akt signaling axis, this compound serves as a tool molecule with database-verified PDK1 target assignment (DrugMap Thiazole carboxamide derivative 6) [1]. Its 6-carboxamide regioisomeric identity and oxopyrimidinyl ethyl substituent distinguish it from Akt-targeted thiazole carboxamides within the same patent family, making it suitable for experiments designed to isolate PDK1-dependent phenotypes from Akt-dependent effects.

Colon Adenocarcinoma (CaCo-2) Cytotoxicity Screening with Oxopyrimidine-Benzothiazole Hybrids

Based on class-level evidence demonstrating favorable colon anticancer bioactivity for oxopyrimidine-benzothiazole hybrids against CaCo-2 cells [2], this compound is a candidate for inclusion in focused compound libraries aimed at profiling structure-activity relationships (SAR) around the oxopyrimidine pharmacophore in colorectal cancer models. Its procurement should be prioritized over cyanopyridine-containing benzothiazole analogs when oxopyrimidine-dependent activity is the experimental variable of interest.

Kinase Selectivity Panel Screening for Benzothiazole Carboxamide SAR

Given the known sensitivity of kinase target engagement to both the regioisomeric position (6- vs. 2-carboxamide) and the nature of the N-alkyl substituent (oxopyrimidinyl ethyl vs. alternative heterocycles), this compound is a critical control for selectivity panels designed to map the kinase polypharmacology of the benzothiazole carboxamide chemotype [1]. Its inclusion alongside the 2-carboxamide regioisomer and Akt-directed analogs enables systematic deconvolution of substituent-dependent selectivity.

Reference Standard for Analytical Method Development and QC of Oxopyrimidine-Benzothiazole Hybrids

As a structurally well-defined, single-CAS entity with both a 6-carboxamide benzothiazole and an oxopyrimidinone moiety, this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or characterizing oxopyrimidine-benzothiazole hybrid libraries. Its unique retention time and spectroscopic signature differentiate it from the 2-carboxamide regioisomer and from cyanopyridine congeners, supporting identity and purity verification in procurement workflows.

Quote Request

Request a Quote for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.